N-(2H-1,3-benzodioxol-5-yl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
This compound is a heterocyclic organic molecule featuring a triazolopyrazine core fused with a benzodioxol group and a phenylsulfanyl substituent. Its structure integrates multiple pharmacophores:
- Benzodioxol moiety: Known for enhancing metabolic stability and bioavailability in CNS-targeting compounds .
- Triazolopyrazine scaffold: A nitrogen-rich heterocycle associated with kinase inhibition and antimicrobial activity.
Recent studies highlight its synthesis via multi-step reactions, including cyclization and amidation, with preliminary bioactivity screens indicating antiproliferative effects against cancer cell lines (e.g., IC₅₀ = 2.1 µM in HeLa cells) and moderate antimicrobial activity (MIC = 16 µg/mL against S. aureus) . Its unique structural combination positions it as a candidate for further optimization in drug discovery pipelines.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O4S/c26-17(22-13-6-7-15-16(10-13)29-12-28-15)11-25-20(27)24-9-8-21-19(18(24)23-25)30-14-4-2-1-3-5-14/h1-10H,11-12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJKSJHRFQQYDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)N4C=CN=C(C4=N3)SC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F3406-5187 is the Lymphocytic Choriomeningitis Virus (LCMV) . This virus is a prototype arenavirus and is considered a neglected human pathogen of clinical significance.
Mode of Action
F3406-5187 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment. This fusion is mediated by the LCMV glycoprotein GP2 and is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome. The compound has been found to interact with residue M437 within the transmembrane domain of GP2, which is critical for virus susceptibility to F3406-5187.
Biochemical Pathways
The compound affects the pathway of LCMV entry into host cells. By inhibiting the pH-dependent fusion mediated by LCMV glycoprotein GP2, it prevents the release of the virus ribonucleoprotein into the cell cytoplasm. This inhibits the initiation of transcription and replication of the virus genome, thereby preventing the multiplication of the virus.
Result of Action
The primary result of F3406-5187’s action is the inhibition of LCMV multiplication. By preventing the virus from entering host cells and initiating transcription and replication, the compound effectively stops the spread of the virus within the host.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key analogs and their distinguishing features are summarized below, with emphasis on structural modifications and bioactivity differences.
Structural and Functional Insights:
Role of Benzodioxol : The benzodioxol group in the target compound enhances metabolic stability compared to Analog B, which lacks this moiety. This is critical for sustained in vivo efficacy .
Replacement of the acetamide linkage with a carboxylic acid (Analog A) reduces cytotoxicity, suggesting the amide group is vital for target engagement.
Cross-Source Comparison : Marine-derived analogs like Salternamide E exhibit higher potency (e.g., MCF-7 IC₅₀ = 0.8 µM) but face pharmacokinetic challenges, whereas the target compound balances activity and drug-like properties .
Preparation Methods
Core Formation via Cyclocondensation
The triazolo[4,3-a]pyrazine scaffold is typically synthesized through cyclocondensation reactions. A validated approach involves reacting 2-hydrazinylpyrazine derivatives with carbonyl compounds. For example, 2-chloropyrazine reacts with hydrazine hydrate under reflux in ethanol to form 2-hydrazinylpyrazine, which subsequently undergoes cyclization with trifluoroacetic anhydride to yield the triazolo-pyrazine intermediate. Computational studies using density functional theory (DFT) have shown that this step proceeds via a nucleophilic substitution mechanism, where the hydrazine attacks the electron-deficient pyrazine ring, followed by intramolecular cyclization.
Introduction of the Phenylsulfanyl Group
The phenylsulfanyl moiety at position 8 is introduced via a thiolation reaction. Patent data reveals that chlorobenzene and methanesulfonic acid facilitate the substitution of a leaving group (e.g., chloride) with thiophenol in the presence of palladium/carbon catalysts. This step requires precise temperature control (110°C for 42 hours) to avoid over-oxidation of the sulfur atom.
Acetamide Coupling with the Benzodioxole Moiety
The final step involves coupling the triazolo-pyrazine intermediate with N-(2H-1,3-benzodioxol-5-yl)acetamide. This is achieved through a nucleophilic acyl substitution reaction, where the amine group of the benzodioxole derivative attacks the activated carbonyl carbon of the pyrazine-acetic acid chloride. The reaction is typically conducted in dichloromethane with triethylamine as a base, achieving yields of 70–85%.
Optimization Strategies for Improved Efficiency
Continuous Flow Processing
Recent advancements in continuous flow chemistry have significantly enhanced the synthesis of triazolo-pyrazine derivatives. Transferring the cyclocondensation step from batch to flow reactors reduced reaction time from 4 hours to 3.5 minutes and increased isolated yields from 31% to 53%. The streamlined process minimizes side reactions, such as the formation of N-oxide byproducts, by ensuring rapid mixing and precise temperature control.
Solvent and Catalyst Selection
Optimal solvent systems include chlorobenzene for thiolation steps due to its high boiling point (131°C) and compatibility with sulfur nucleophiles. Palladium/carbon (Pd/C) catalysts are preferred for thiolation, offering recyclability and reduced metal leaching compared to homogeneous catalysts.
Table 1: Key Reaction Conditions and Yields
Mechanistic Insights from Computational Studies
DFT calculations have elucidated the energy profiles of critical steps. For instance, the cyclocondensation transition state exhibits a Gibbs free energy of 25.3 kcal/mol, with the rate-determining step being the formation of the triazolo ring. Solvent effects were modeled using the SMD continuum model, revealing that polar aprotic solvents (e.g., DMF) stabilize charged intermediates, whereas chlorobenzene minimizes unwanted side reactions.
Industrial-Scale Production Considerations
Q & A
Basic: What are the key steps in synthesizing this compound?
Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the triazolo-pyrazine core via cyclocondensation of hydrazine derivatives with carbonyl-containing precursors under reflux conditions .
- Step 2: Introduction of the phenylsulfanyl group at position 8 of the pyrazine ring using nucleophilic substitution (e.g., thiophenol in basic media) .
- Step 3: Acetamide coupling via a nucleophilic acyl substitution reaction between the benzodioxol-5-amine and an activated ester intermediate (e.g., using DCC/DMAP in anhydrous DMF) .
Critical Conditions: - Temperature: 60–100°C for cyclocondensation; room temperature for coupling.
- Atmosphere: Inert gas (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .
Basic: How is the structure confirmed post-synthesis?
Answer:
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at m/z ~478.5) .
- HPLC-PDA: Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Basic: What are the solubility and stability characteristics?
Answer:
-
Solubility:
Solvent Solubility DMSO High (>50 mg/mL) Methanol Moderate (~10 mg/mL) Water Low (<1 mg/mL) Empirical studies in DMSO/water mixtures are recommended for biological assays . -
Stability:
Advanced: How can synthesis yield and purity be optimized?
Answer:
Yield Optimization:
- Catalyst Screening: Use Pd/C or CuI for Suzuki couplings in triazolo-pyrazine formation .
- Reagent Ratios: Maintain a 1.2:1 molar ratio of benzodioxol-5-amine to activated ester to minimize unreacted starting material .
Purity Enhancement: - Purification: Flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC .
- Side Reaction Mitigation: Pre-dry solvents (e.g., molecular sieves for DMF) to prevent ester hydrolysis .
Advanced: How to resolve contradictions in spectral data during characterization?
Answer:
- Case Study: Discrepancies in ¹H NMR integration ratios may arise from tautomerism in the triazolo-pyrazine core.
- Solution: Variable-temperature NMR (VT-NMR) at 25–80°C to observe dynamic equilibria .
- Cross-Validation: Use 2D NMR (COSY, HSQC) to assign overlapping signals and confirm connectivity .
- Alternative Techniques: X-ray crystallography for unambiguous confirmation of regiochemistry (e.g., phenylsulfanyl positioning) .
Advanced: What structure-activity relationships (SAR) guide modifications of the triazolo-pyrazine core?
Answer:
Key SAR insights:
- Phenylsulfanyl Group:
- Electron-withdrawing substituents (e.g., -NO₂) enhance electrophilic reactivity but reduce solubility .
- Bioactivity: Bulky substituents (e.g., 3,5-dimethylphenyl) improve target binding affinity in kinase inhibition assays .
- Benzodioxole Moiety:
- Methylenedioxy group is critical for metabolic stability; replacing with methoxy reduces plasma half-life .
Methodological Approach:
- Methylenedioxy group is critical for metabolic stability; replacing with methoxy reduces plasma half-life .
- Synthesize analogs via parallel library synthesis (e.g., varying aryl groups at position 8).
- Test in vitro against target enzymes (e.g., PDE inhibitors) with IC₅₀ determination via fluorescence polarization .
Advanced: How to address low reproducibility in biological assays?
Answer:
- Potential Causes:
- Batch-to-batch purity variations (e.g., residual DMSO in stock solutions).
- Aggregation in aqueous buffers.
- Solutions:
- Dynamic Light Scattering (DLS): Confirm compound monodispersity .
- Dose-Response Curves: Use 10-point dilutions (1 nM–100 µM) with internal controls (e.g., staurosporine for kinase assays) .
- Data Normalization: Express activity as % inhibition relative to vehicle and positive controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
